molecular formula C15H17BrN2O5 B13002539 Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate

Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate

Cat. No.: B13002539
M. Wt: 385.21 g/mol
InChI Key: BYSUCYKBPDXTGP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate is a brominated furopyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. The bromine atom at position 6 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group stabilizes the amine during synthetic workflows .

Properties

Molecular Formula

C15H17BrN2O5

Molecular Weight

385.21 g/mol

IUPAC Name

ethyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H17BrN2O5/c1-5-21-13(19)10-11-9(6-8(16)7-17-11)22-12(10)18-14(20)23-15(2,3)4/h6-7H,5H2,1-4H3,(H,18,20)

InChI Key

BYSUCYKBPDXTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1N=CC(=C2)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Furo[3,2-b]pyridine Core

The fused heterocyclic core is generally synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and furan precursors or via ring closure of functionalized intermediates. A common approach includes:

  • Starting from a 2-aminopyridine derivative.
  • Functionalization at the 3-position with an ethyl ester group, often via esterification or nucleophilic substitution.
  • Cyclization with oxygen-containing reagents or sulfur analogs to form the furan ring fused to the pyridine.

Boc Protection of the Amino Group

The amino group at the 2-position is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). This step is crucial to prevent unwanted side reactions during subsequent synthetic steps and to improve compound stability.

Ethyl Ester Installation

The ethyl ester at the 3-position is typically introduced via esterification of the corresponding carboxylic acid or by using ethyl cyanoacetate derivatives in condensation reactions.

Detailed Experimental Conditions and Yields

Based on analogous compounds and related synthetic routes, the following table summarizes typical reaction conditions and yields relevant to the preparation of this compound or its close analogs:

Step Reagents & Conditions Yield (%) Notes
Cyclization to form heterocyclic core Reaction of 2-aminopyridine derivative with ethyl cyanoacetate and sulfur in ethanol, triethylamine as base, stirring at room temperature to reflux for 12-16 h 83-88% Sulfur and base promote ring closure; ethanol as solvent
Bromination at 6-position NBS or Br2 in suitable solvent (e.g., dichloromethane), controlled temperature (0-25°C) 70-85% Selective monobromination
Boc protection of amino group Boc2O, triethylamine or DIPEA, dichloromethane or ethanol, room temperature, 2-4 h 85-95% Protects amino group for further reactions
Esterification or ethyl ester introduction Ethyl cyanoacetate or ethyl chloroformate, base, reflux or room temperature 75-90% Provides ethyl ester functionality

Representative Synthetic Procedure (Adapted from Related Literature)

  • Cyclization Step:

    • Mix 2-aminopyridine derivative with ethyl cyanoacetate and elemental sulfur in absolute ethanol.
    • Add triethylamine as a base.
    • Stir the mixture at room temperature or reflux for 12-16 hours.
    • Filter the precipitate and wash with ethanol to obtain the cyclized intermediate.
  • Bromination:

    • Dissolve the intermediate in dichloromethane.
    • Add N-bromosuccinimide slowly at 0°C.
    • Stir for 1-3 hours, monitoring the reaction by TLC.
    • Quench and extract the product.
  • Boc Protection:

    • Dissolve the amino intermediate in dichloromethane or ethanol.
    • Add Boc anhydride and triethylamine.
    • Stir at room temperature for 2-4 hours.
    • Purify by recrystallization or chromatography.
  • Final Purification:

    • Purify the final compound by column chromatography using silica gel.
    • Use solvent systems such as hexane/ethyl acetate mixtures.
    • Confirm purity by NMR, LC-MS, and melting point analysis.

Analytical Data Supporting Preparation

Analytical Technique Observed Data (Typical) Interpretation
1H NMR (400 MHz, CDCl3) Signals at δ 1.44 (s, 9H, Boc), 4.23 (q, 2H, ethyl ester), 7.3-8.0 (aromatic protons) Confirms Boc group, ethyl ester, and aromatic framework
LC-MS (ESI) m/z = 385.2 [M+H]+ Molecular ion peak consistent with molecular weight
Melting Point 120-125 °C (depending on purity) Consistent with literature values for similar compounds

Summary of Research Findings

  • The preparation of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate relies on well-established heterocyclic synthesis techniques involving sulfur-mediated cyclization and base-promoted reactions in ethanol solvent systems.
  • The Boc protection step is critical for stabilizing the amino group and facilitating further functionalization.
  • Bromination is performed under mild conditions to ensure regioselectivity.
  • Yields for each step typically range from 75% to 90%, with overall yields depending on purification efficiency.
  • Analytical characterization confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative, while deprotection with TFA would yield the free amine .

Scientific Research Applications

Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc-protected amino group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Furopyridine Family

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Functional Features Applications/Reactivity
Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate Furo[3,2-b]pyridine 6-Bromo, 2-(Boc-amino), 3-ethyl ester Bromine enables cross-coupling; Boc protects amine for stepwise synthesis Intermediate for kinase inhibitors or PROTACs
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate () Furo[2,3-b]pyridine 3-Amino, 6-(4-bromophenyl), 4-trifluoromethyl, 2-ethyl ester Electron-withdrawing CF₃ enhances metabolic stability; bromophenyl aids in π-π stacking Anticancer or antimicrobial agent scaffolds
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate () Pyridine 6-Bromo, 2-chloro, Boc-protected methylamine Dual halogenation (Br/Cl) for diverse functionalization Building block for nucleoside analogues or organometallic catalysts
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate () Pyridine-propanoate Dual Boc-protected amine, 5-hydroxypyridinyl, methyl ester Hydroxypyridine enables metal coordination; dual Boc groups for selective deprotection Chelating ligands or peptide mimetics
Key Observations :
  • Ring System Differences : The furo[3,2-b]pyridine core (target compound) differs from furo[2,3-b]pyridine () in ring fusion orientation, affecting electronic properties and steric accessibility .
  • Substituent Effects : Bromine at position 6 (target compound) contrasts with CF₃ (), where the latter improves lipophilicity and metabolic stability but reduces electrophilic reactivity .
  • Protective Group Strategies : The Boc group in the target compound mirrors tert-butyl carbamates in and , but dual Boc protection () introduces challenges in selective deprotection .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound Compound
Molecular Weight 413.23 g/mol (calculated) 447.22 g/mol (reported) 438.43 g/mol (reported)
Melting Point Not reported Not reported 163°C (decomposition)
Solubility Likely low in water (ester/Boc) Low (CF₃, bromophenyl) Moderate (hydroxypyridine)

Biological Activity

Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate (CAS: 1664403-31-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17BrN2O5, with a molecular weight of 385.22 g/mol. The compound features a furo-pyridine backbone with a bromine substituent and a tert-butoxycarbonyl group that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the furo and pyridine moieties while incorporating the bromine and tert-butoxycarbonyl groups. The detailed synthetic pathway is crucial for understanding how structural modifications can affect biological properties.

Anticancer Properties

Recent studies have investigated the antiproliferative effects of related compounds on various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. The most active derivatives demonstrated IC50 values as low as 1.1 μM, indicating potent growth inhibition in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 3bHeLa1.1
Compound 3bCEM2.3
Compound 3bL12102.8

This selectivity suggests that this compound may possess similar anticancer properties.

The mechanism by which these compounds exert their effects often involves interaction with tubulin, leading to cell cycle arrest and apoptosis. Molecular docking studies have indicated that these compounds bind to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics . This action results in the accumulation of cells in the G2/M phase and subsequent induction of apoptotic pathways.

Case Studies

In one specific study focusing on related furo-pyridine derivatives, the compounds were evaluated for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers, confirming their potential as selective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of this compound suggest it may also exhibit significant effects against various pathogens. Similar compounds have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .

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